Product packaging for 2-Bromotoluene-d7(Cat. No.:CAS No. 1185306-95-9)

2-Bromotoluene-d7

Cat. No.: B1520097
CAS No.: 1185306-95-9
M. Wt: 178.08 g/mol
InChI Key: QSSXJPIWXQTSIX-AAYPNNLASA-N
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Description

Significance of Deuterium (B1214612) Labeling in Organic Chemistry

The substitution of hydrogen with deuterium is a subtle yet profound modification that unlocks powerful investigative techniques in organic chemistry. researchgate.net The significance of this labeling stems from the unique physical properties of deuterium compared to protium (B1232500) (the most common hydrogen isotope).

Isotopes of an element share the same number of protons and electrons, meaning they exhibit nearly identical chemical properties. energy.gov Therefore, replacing hydrogen with deuterium in a molecule like toluene (B28343) to create a deuterated version does not significantly alter its fundamental chemical reactivity or stereochemistry. fiveable.me The labeled molecule will participate in reactions in the same way as the unlabeled version, allowing it to function as a reliable tracer without perturbing the system under study. fiveable.mescbt.com

However, the increased mass of deuterium (having a proton and a neutron, versus just a proton for protium) leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. youtube.com This difference in bond energy means that a C-D bond is harder to break. This phenomenon gives rise to the "kinetic isotope effect" (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a different, typically slower, rate than the same reaction involving a C-H bond. unam.mxprinceton.edulibretexts.org The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction mechanism, confirming whether a specific C-H bond is broken in that step. youtube.comlibretexts.org

Deuterium's unique mass makes it an effective label for tracking the fate of molecules through complex sequences. fiveable.me Researchers can introduce a deuterium-labeled compound into a chemical reaction or a biological system and then use analytical techniques to detect the location of the deuterium atoms in the products. pearson.comacs.org This allows for the unambiguous tracing of molecular transformations and the elucidation of reaction pathways. pearson.comsymeres.com

In metabolic studies, for example, a deuterated drug can be administered to observe how it is absorbed, distributed, and metabolized by an organism. symeres.com By analyzing the metabolites, scientists can identify which parts of the molecule were chemically altered, providing critical insights for drug development. acs.orgsmolecule.com Similarly, in mechanistic organic chemistry, labeled starting materials help to distinguish between proposed reaction pathways by showing how atoms rearrange to form the final products. smolecule.com

Preservation of Chemical Reactivity and Molecular Behavior in Isotopic Studies

Overview of Isotopic Tools in Modern Chemical and Biochemical Sciences

Isotopically labeled compounds, including deuterated aromatic halides, are indispensable tools in modern science, primarily utilized in conjunction with highly sensitive analytical methods. scbt.comsymeres.com These tools allow for precise and detailed studies across various scientific disciplines, from chemistry and biology to environmental science. scbt.comgrc.org

The most prominent analytical techniques that rely on isotopic labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.comunam.mx

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. Since deuterated compounds have a higher mass than their unlabeled counterparts, they are easily distinguished by MS. smolecule.com This property makes them ideal for use as internal standards in quantitative analysis. scbt.comacs.orgsmolecule.com An internal standard is a compound of known concentration added to a sample to improve the accuracy and precision of the measurement by correcting for variations during analysis. researchgate.netscioninstruments.com A deuterated standard like 2-Bromotoluene-d7 is an excellent choice because its chemical and physical behavior is nearly identical to the unlabeled analyte (2-Bromotoluene), but its distinct mass prevents signal overlap. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterated solvents are routinely used in ¹H NMR to avoid large solvent signals, the presence of deuterium within a molecule also provides valuable structural and dynamic information. acs.org

The use of stable isotopes provides a powerful, non-radioactive method for probing the intricate details of molecular systems, contributing significantly to advancements in fields such as drug discovery, proteomics, metabolomics, and environmental analysis. scbt.comsymeres.com

Data Tables

Table 1: Comparison of Physical Properties of 2-Bromotoluene (B146081) and its Deuterated Analog

Property2-BromotolueneThis compound
Molecular Formula C₇H₇BrC₇D₇Br
Molecular Weight 171.04 g/mol ontosight.ai178.08 g/mol nih.gov
IUPAC Name 1-Bromo-2-methylbenzene1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene nih.gov
Physical State Colorless Liquid ontosight.aiColorless Liquid cymitquimica.com

This table illustrates the key difference in molecular weight due to deuterium substitution, which is fundamental to the use of this compound in mass spectrometry.

Table 2: Applications of Deuterium Labeling in Scientific Research

Application AreaDescriptionKey Techniques
Mechanistic Studies Elucidating the step-by-step pathway of chemical reactions by tracking the position of deuterium atoms. symeres.comsmolecule.comNMR, Mass Spectrometry
Kinetic Isotope Effect (KIE) Analysis Determining if the breaking of a C-H bond is the rate-limiting step of a reaction by comparing reaction rates of deuterated and non-deuterated compounds. unam.mxlibretexts.orgReaction Kinetics Monitoring
Metabolic Pathway Tracing Following the fate of drugs, nutrients, or other molecules within a biological system to understand their absorption, distribution, and transformation. acs.orgsymeres.comLC-MS, GC-MS
Quantitative Analysis Serving as internal standards to improve the accuracy and precision of analytical measurements, particularly in complex biological or environmental samples. scbt.comscioninstruments.comMass Spectrometry (LC-MS, GC-MS)
Materials Science Investigating and improving the properties and stability of materials such as organic light-emitting diodes (OLEDs). researchgate.netacs.orgVarious Spectroscopic and Analytical Methods

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7B B1520097 2-Bromotoluene-d7 CAS No. 1185306-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSXJPIWXQTSIX-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications in Reaction Mechanism Elucidation

Mechanistic Investigations via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. By measuring these changes in reaction rates, researchers can gain profound insights into the mechanism of a reaction.

Deuterium (B1214612) KIEs in Elucidating Rate-Determining Steps and Transition States

The substitution of hydrogen with deuterium in 2-Bromotoluene-d7 leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, owing to the lower zero-point energy of the C-D bond. If the cleavage of this bond is part of the rate-determining step of a reaction, a primary kinetic isotope effect (kH/kD > 1) will be observed, signifying a slower reaction for the deuterated compound. pkusz.edu.cn The magnitude of this KIE can provide information about the symmetry and nature of the transition state. pkusz.edu.cn

For instance, in benzylic halogenation reactions of toluene (B28343), the measurement of primary and secondary kinetic deuterium isotope effects has been instrumental in characterizing the transition-state structures. acs.org A significant primary KIE suggests that the C-H bond is being broken in the slowest step of the reaction. Conversely, a small or absent KIE (kH/kD ≈ 1) might indicate that C-H bond cleavage occurs in a fast step before or after the rate-determining step, or that the bond is not broken at all. researchgate.net For example, a KIE value of 1.24 in a C-H activation reaction was interpreted as evidence that the C-H activation step was not rate-determining. researchgate.net

Inverse KIEs (kH/kD < 1) can also be observed, particularly in reactions involving the formation of σ-alkane complexes with transition metals. researchgate.net This effect is often explained by the tendency of the heavier deuterium atom to occupy the position with the higher vibrational frequency in the transition state or intermediate. researchgate.net

Comparative KIE Studies Across Deuterated Isotopologues

Comparing the KIEs of different deuterated isotopologues of bromotoluene, such as those with deuterium only on the methyl group versus those with deuterium on the aromatic ring, can help to pinpoint the exact site of bond cleavage. For this compound, where all hydrogen atoms are replaced by deuterium, a comprehensive analysis of reactivity is possible.

In a study on the addition of toluene to fumarate (B1241708) catalyzed by benzylsuccinate synthase, deuteration of the methyl group (in d8-toluene) resulted in KIEs on Vmax and Vmax/Km, indicating that hydrogen abstraction from the methyl group is a kinetically significant step, although not fully rate-determining. nih.gov By comparing such results with a hypothetical reaction involving this compound, one could differentiate the kinetic importance of C-H bond cleavage at the methyl group versus the aromatic ring.

Isotopologue Deuteration Position Observed KIE (Example) Mechanistic Implication
Toluene-α-d3Methyl groupPrimary KIEC-H bond cleavage at the methyl group is in the rate-determining step.
Toluene-d5Aromatic ringSecondary KIEChanges in hybridization at the aromatic ring during the reaction.
This compoundAll positionsCombined KIEsAllows for a comprehensive study of multiple potential reaction sites.

This table presents hypothetical examples to illustrate the principles of comparative KIE studies.

Probing Reaction Pathways with Isotopic Tracers

Isotopic labeling with this compound allows for the direct tracking of atoms and molecular fragments throughout a reaction sequence, providing unambiguous evidence for proposed reaction pathways.

Tracking Hydrogen Atom Participation and Displacement in Organic Transformations

The use of this compound as a substrate in reactions allows for the clear identification of whether hydrogen (or deuterium) atoms from the methyl group or the aromatic ring are involved in the reaction. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can easily distinguish between the deuterated and protiated products and intermediates. This is particularly valuable in studying C-H activation/functionalization reactions, where a metal catalyst might interact with a specific C-D bond. researchgate.net The presence and position of deuterium in the products can confirm the site of activation.

Reaction Type Role of Bromine Information Gained from this compound
Nucleophilic Aromatic SubstitutionLeaving GroupConfirms the position of substitution by tracking the deuterated aromatic ring.
Palladium-Catalyzed Cross-CouplingOxidative Addition SiteVerifies the regioselectivity of the coupling reaction. mit.edu
Grignard Reagent FormationReactive SiteAllows for the synthesis of a deuterated Grignard reagent for further reactions.

Understanding Ligand and Nucleophile Roles in Catalytic Processes

In complex catalytic cycles, such as palladium-catalyzed cross-coupling reactions, ligands and nucleophiles play a critical role in the efficiency and selectivity of the reaction. nih.gov By using this compound, researchers can conduct competition experiments or detailed kinetic analyses to understand how the electronic and steric properties of ligands on the metal center influence the various steps of the catalytic cycle, from oxidative addition to reductive elimination. nih.gov The isotopic signature of the substrate and products provides a clear marker to follow the reaction progress and determine the influence of different reaction partners. For instance, in a Negishi coupling, the transfer of the organic group from the organozinc reagent to the palladium center (transmetalation) can be studied with precision. nobelprize.org The deuterated substrate helps to deconvolve the complex kinetics and isolate the effects of the ligand and the nucleophile on the rate and outcome of the reaction.

Case Studies in Catalytic Reactions

The application of isotopically labeled compounds, particularly those substituted with deuterium, is a cornerstone in the study of reaction mechanisms. This compound, with deuterium atoms on both its aromatic ring and methyl group, serves as a powerful probe for understanding the intricate steps of catalytic cycles. Its use, alongside other deuterated substrates and reagents, allows for the determination of rate-determining steps and the validation of proposed mechanistic pathways through the observation of kinetic isotope effects (KIE).

Palladium-Catalyzed Direct Arylation Mechanisms with Deuterated Substrates

Palladium-catalyzed direct arylation is an atom-economical method for forming carbon-carbon bonds, directly coupling a C-H bond with an aryl halide. unipi.itrsc.org This process avoids the need for pre-functionalized organometallic reagents, making it an environmentally favorable alternative to traditional cross-coupling reactions. unipi.it The mechanism of direct arylation, particularly the C-H activation step, has been a subject of extensive investigation, where deuterated substrates are invaluable. unipi.itmdpi.com

A key question in these reactions is whether the C-H bond cleavage is the rate-determining step of the catalytic cycle. Mechanistic studies employing deuterated arenes can directly answer this by measuring the kinetic isotope effect (KIE). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the slowest step of the reaction.

Research Findings:

In a notable study investigating a synergistic silver and palladium catalysis system for the direct arylation of simple arenes with aryl bromides, researchers performed experiments to elucidate the reaction mechanism. nih.gov To determine if C-H bond cleavage was rate-determining, they compared the initial reaction rates of 2-bromotoluene (B146081) with standard fluorobenzene (B45895) versus its deuterated counterpart, fluorobenzene-d5. nih.govescholarship.org

The experiment revealed a primary kinetic isotope effect with a kH/kD value of 4.0 ± 0.3. escholarship.org This large value provides strong evidence that the C-H bond cleavage at the arene is indeed the rate-determining step in this catalytic system. escholarship.org Further experiments indicated that a phosphine-ligated silver complex, rather than the palladium species, is likely responsible for the C-H bond cleavage in this specific synergistic process. escholarship.org

Table 1: Kinetic Isotope Effect in the Direct Arylation of 2-Bromotoluene

ReactantsCatalyst SystemKinetic Isotope Effect (kH/kD)Implication
2-Bromotoluene + Fluorobenzene (1g)Pd(OAc)2 / tBuPCy2 / Ag2CO34.0 ± 0.3C-H bond cleavage is the rate-determining step. escholarship.org
2-Bromotoluene + Fluorobenzene-d5 ([2H]1g)Pd(OAc)2 / tBuPCy2 / Ag2CO3

This case study exemplifies how deuterated substrates are employed to gain fundamental insights into complex catalytic cycles. The findings guide the further development of more efficient and selective direct arylation methodologies.

C-H Functionalization Studies with Deuterated Solvents and Reagents

C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new functional groups. acs.orgresearchgate.net Understanding the mechanisms of these reactions is crucial for controlling their selectivity and expanding their scope. acs.org The use of deuterated solvents and reagents is a powerful technique for probing these mechanisms, particularly for identifying the reversibility of C-H activation steps and elucidating the role of various components in the catalytic system.

When a C-H activation step is reversible, performing the reaction in a deuterated solvent (e.g., D₂O, acetic acid-d₄, acetone-d₆) can lead to deuterium incorporation into the starting material at the C-H activation site. rsc.orgrsc.orgacademie-sciences.fr This phenomenon, known as H/D exchange, provides strong evidence for a reversible C-H metalation step. nih.gov The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where a metal center and a basic ligand simultaneously interact with the C-H bond. scielo.brnih.gov

Research Findings:

Numerous studies have utilized deuterated reagents to mechanistically interrogate C-H functionalization reactions. For instance, in the development of a palladium-catalyzed method for the polydeuteration of arenes, acetic acid-d₄ (AcOH-d₄) was used as a convenient and effective deuterium source. rsc.org The high levels of deuterium incorporation achieved highlighted the efficiency of the catalytic system in repeatedly cleaving C-H bonds. rsc.org

In another example, manganese-catalyzed C-H activation and deuteration was studied using D₂O as the deuterium source. rsc.org The reaction required an amine additive to act as a transient directing group, enabling selective deuteration at the ortho position of benzaldehyde (B42025) derivatives. rsc.org The observation of H/D exchange confirmed that the aldehyde itself was not a suitable directing group and that the C-H activation was mediated by the transient imine formed with the amine additive. rsc.org

Table 2: Examples of Deuterated Solvents/Reagents in C-H Functionalization Studies

Catalytic SystemDeuterium SourceSubstrate TypeMechanistic Insight
Palladium(II) / Bidentate LigandAcetic acid-d₄(Hetero)arenesProvides an efficient pathway for late-stage deuteration, facilitating evaluation of the deuterium effect. rsc.org
Manganese Pentacarbonyl Bromide / BenzylamineD₂OBenzaldehydesC-H activation proceeds via a transient directing group strategy, enabling selective ortho-deuteration. rsc.org
[Cp*(PMe₃)IrH₃][OTf]Acetone-d₆Substituted AromaticsDemonstrates reversible C-H activation; directing groups like carboxylic acids can enhance ortho-deuteration rates. academie-sciences.fr
Palladium(II) Acetate (B1210297)D₂O / Surfactant(Oligo)thiophenesElucidates a dual catalytic cycle involving C-C bond formation and a competing H/D scrambling process. researchgate.net

These studies illustrate that deuterated solvents and reagents are indispensable tools for uncovering the subtleties of C-H functionalization mechanisms. The insights gained, such as the reversibility of C-H cleavage and the role of directing groups, are vital for the rational design of next-generation catalysts with improved activity and selectivity.

Applications in Advanced Analytical Chemistry Research

Quantitative Analysis Using 2-Bromotoluene-d7 as an Internal Standard

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com The ratio of the analyte signal to the internal standard signal is then used for quantification. libretexts.org This approach compensates for variations in sample preparation and instrument response. scioninstruments.comlibretexts.org Deuterated compounds, such as this compound, are considered ideal internal standards, especially for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), because they are chemically similar to their non-deuterated counterparts (analytes) but have a distinct mass. scioninstruments.comasme.org

The primary function of an internal standard is to correct for random and systematic errors that can occur during an analysis, thereby improving the precision and accuracy of the results. scioninstruments.com Because a deuterated standard like this compound behaves almost identically to the native 2-bromotoluene (B146081) during extraction, derivatization, and chromatographic separation, it experiences similar losses or variations. scioninstruments.com By normalizing the analyte's response to the internal standard's response, the method becomes more robust against variations in injection volume, instrument drift, and sample loss during preparation. libretexts.org This ratio-based calculation minimizes the impact of experimental variability, leading to more reliable and reproducible quantitative data. scioninstruments.comsmolecule.com

Complex sample matrices, such as those found in environmental or biological samples, often contain interfering substances that can enhance or suppress the analyte's signal in the instrument, a phenomenon known as the matrix effect. nih.govresearchgate.net This can lead to significant errors in quantification. researchgate.net Isotope-labeled internal standards are particularly effective at mitigating these effects. nih.govresearchgate.net Since this compound co-elutes with the analyte and is affected by matrix interferences in a nearly identical way, its inclusion allows for accurate compensation for signal suppression or enhancement. nih.govnih.gov This is a significant advantage over other types of internal standards that may have different chemical properties and chromatographic retention times. researchgate.net The use of a deuterated internal standard can correct for variable analyte recovery caused by sample size and matrix effects, leading to a more reliable analytical protocol. nih.govresearchgate.net

Method validation is a crucial process to ensure that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comeurachem.org Key validation parameters include accuracy, precision, specificity, linearity, and robustness. ich.org The use of an internal standard like this compound is integral to demonstrating the method's reliability and reproducibility. demarcheiso17025.com By ensuring consistent performance across different days, analysts, and instruments, the internal standard helps establish the intermediate precision of the method. ich.org Regulatory bodies and quality systems emphasize the importance of using validated methods, and the proper use of internal standards is a cornerstone of this process. eurachem.orgeuropa.eu A validation protocol should be established prior to the study, outlining the performance characteristics to be assessed. europa.eu

While deuterated standards are highly effective, their stability is a critical consideration. asme.org One potential issue is the possibility of deuterium-hydrogen exchange, where deuterium (B1214612) atoms on the standard molecule are replaced by hydrogen atoms from the solvent or sample matrix. This can compromise the isotopic purity of the standard and affect quantification. However, deuterium atoms on aromatic rings and methyl groups, as in this compound, are generally stable under typical analytical conditions. Another consideration is the potential for "cross-talk" or isotopic interference, where the signal from the naturally occurring isotopes of the analyte contributes to the signal of the internal standard, or vice-versa. nih.govnih.gov This is particularly relevant for compounds containing bromine, which has two abundant stable isotopes (⁷⁹Br and ⁸¹Br). nih.gov Careful selection of mass-to-charge (m/z) ratios for monitoring in mass spectrometry is necessary to minimize such interferences. asme.org

Table 1: Key Considerations for Using this compound as an Internal Standard

ParameterConsiderationMitigation Strategy
Isotopic Purity The standard should have a high degree of deuteration (typically >98 atom % D) to minimize interference from unlabeled species. Use high-purity certified reference materials.
Chemical Similarity The internal standard should closely mimic the chemical behavior of the analyte.This compound is an ideal structural analog for 2-bromotoluene and similar compounds. scioninstruments.com
Mass Difference The mass difference should be sufficient to prevent spectral overlap between the analyte and the standard. asme.orgA difference of 7 mass units is generally sufficient for clear distinction in MS.
Deuterium Stability Deuterium atoms should not exchange with protons from the solvent or matrix.Aromatic and methyl deuterons are generally stable; avoid highly acidic or basic conditions if lability is a concern. tum.de
Isotopic Interference Natural isotopes of the analyte can sometimes contribute to the standard's signal. nih.govSelect appropriate precursor and product ions in MS/MS to avoid "cross-talk". asme.orgnih.gov
Concentration The internal standard should be added at a concentration similar to the expected analyte concentration. scioninstruments.comOptimize the IS concentration during method development.

Method Validation and Reproducibility in Analytical Protocols

Mass Spectrometry (MS) Applications

Beyond its use as a conventional internal standard, this compound has important applications in advanced mass spectrometry techniques, particularly for studying brominated organic compounds.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the stable isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H, ⁸¹Br/⁷⁹Br) of individual compounds within a sample. tersusenv.comenviro.wiki This information can be used to trace the sources, transport, and transformation pathways of environmental contaminants. enviro.wikitandfonline.com For brominated organic compounds (BOCs), CSIA can help distinguish between natural and anthropogenic sources and elucidate degradation mechanisms. tandfonline.com

The analysis of bromine isotopes (δ⁸¹Br) is a developing field within CSIA. tandfonline.comcolby.edu Techniques such as gas chromatography coupled with multicollector inductively coupled plasma mass spectrometry (GC/MC-ICPMS) are used for precise bromine isotope measurements. tandfonline.comcolby.edu In these sophisticated analyses, a well-characterized isotopic standard is essential for instrument calibration and data normalization. While not used as a traditional internal standard for quantification in this context, a compound like this compound, with its known deuterium enrichment, can serve as a reference compound or be used in developing and validating the analytical methods for simultaneous multi-element isotope analysis (e.g., C, H, and Br). The ability to track multiple isotope systems provides more robust constraints on the origin and fate of contaminants. provectusenvironmental.com

Table 2: Research Findings in Compound-Specific Isotope Analysis of Brominated Compounds

Research FocusAnalytical TechniqueKey Findings & Relevance of Isotopic Standards
Source Apportionment of BOCs GC/C/IRMS, GC/MC-ICPMSDifferent sources (natural vs. anthropogenic) of BOCs often have distinct stable isotope signatures (¹³C, ⁸¹Br). Isotopic standards are crucial for ensuring the accuracy of these measurements. tandfonline.comprovectusenvironmental.com
Transformation Pathway Identification CSIABiodegradation and abiotic degradation processes cause characteristic shifts in the isotopic ratios of the remaining contaminant pool. tersusenv.comenviro.wiki
Bromine Isotope Analysis GC/qMS, GC/MC-ICPMSMethods have been developed to measure δ⁸¹Br in brominated compounds like bromoform (B151600) with high precision. These methods rely on isotopic reference materials for calibration and quality control. colby.eduresearchgate.net
Multi-Isotope Analysis CSIACombining δ¹³C and δ⁸¹Br analysis provides complementary information, creating a more powerful tool for identifying contaminant sources and degradation pathways. tandfonline.com

Quantitative and Qualitative Profiling of Complex Mixtures

In analytical chemistry, particularly in environmental analysis, the accurate quantification of trace-level contaminants within complex matrices such as soil, water, or biological tissues is a significant challenge. Deuterated compounds like this compound are employed as internal standards or surrogate standards, primarily in gas chromatography-mass spectrometry (GC-MS), to ensure the precision and reliability of these measurements. measurlabs.comleeder-analytical.compharmacyjournal.org

An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample before instrumental analysis. biotage.comresearchgate.net A surrogate standard is added to a sample before any extraction or sample preparation steps. restek.comchromforum.org Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar effects from the sample matrix. acanthusresearch.com However, its higher mass allows it to be distinguished by the mass spectrometer. acanthusresearch.com By comparing the signal of the native analyte to the known concentration of the deuterated standard, analysts can correct for variations in sample extraction efficiency, injection volume, and instrument response, leading to more accurate quantification. pacificrimlabs.comalsglobal.com This is particularly crucial for monitoring volatile and semi-volatile organic pollutants, where deuterated standards help validate analytical methods and ensure data quality. measurlabs.comrestek.com

Table 1: Function of Standards in Quantitative Analysis

Standard Type Purpose Point of Addition Typical Application
Surrogate Standard Measures the efficiency of the entire sample preparation and analysis process, indicating matrix effects. restek.com Before sample extraction and cleanup. biotage.com Environmental testing (e.g., EPA methods) to validate extraction performance for each sample.
Internal Standard (IS) Corrects for variations in instrument performance and injection volume during analysis. biotage.comresearchgate.net After sample preparation, just before instrumental analysis. Quantitative analysis in chromatography to improve precision by normalizing analyte response.
Isotope Dilution Standard A stable isotope-labeled version of the analyte (e.g., this compound for 2-bromotoluene) used for the most accurate quantification by correcting for both sample prep and instrument variability. acanthusresearch.comalsglobal.com Before sample extraction. High-precision quantification in complex matrices, often considered the "gold standard" in mass spectrometry.

High-Throughput Quantitative Proteomics and Metabolomics with SWATH-MS

Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) is a data-independent acquisition (DIA) strategy in mass spectrometry that enables comprehensive and reproducible quantification of proteins and metabolites in large batches of biological samples. nih.gov This high-throughput technique systematically fragments all ions within predefined mass-to-charge ratio windows, creating a complete digital map of the sample's proteome or metabolome. sciex.comicrisat.org

For accurate quantification in proteomics and metabolomics, stable isotope-labeled internal standards are often employed. nih.govbiorxiv.orgnih.gov However, these standards are typically isotopically labeled analogues of the biomolecules being studied, such as amino acids, peptides, or specific metabolites (e.g., 13C- or 15N-labeled). sciex.comlumiprobe.com These standards are designed to mimic the exact behavior of their native counterparts within the biological sample and during the analytical process. acanthusresearch.comnih.gov

While this compound is a valuable deuterated compound, its application is generally in the analysis of organic pollutants and as a solvent or reference in NMR. It is not a biomolecule and therefore would not typically be used as an internal standard for quantitative profiling of peptides or metabolites in SWATH-MS workflows, which focus on biological systems. nih.govmdpi.com The sample preparation for metabolomics, for instance, involves extracting metabolites from biological tissues or fluids into suitable solvents for analysis by LC-MS or GC-MS. metwarebio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates molecular structure and dynamics, deuterated solvents are indispensable. synmr.inirisotope.com this compound serves key roles both as a reference standard and as a non-interfering medium for monitoring chemical reactions.

Reference Standard for Chemical Shift Referencing and Signal Quantification

In ¹H NMR spectroscopy, the large signal from a non-deuterated (protonated) solvent would overwhelm the signals from the analyte. Deuterated solvents like this compound are used to dissolve the sample because the deuterium nucleus resonates at a much different frequency than protons, making the solvent essentially "invisible" in the ¹H NMR spectrum. synmr.innumberanalytics.com

However, commercial deuterated solvents always contain a small amount of residual, incompletely deuterated solvent (e.g., 2-Bromotoluene-d6). The small signal from these residual protons appears at a well-known, characteristic chemical shift. huji.ac.il This residual solvent peak can be used as a secondary reference standard to calibrate the chemical shift scale (the δ axis) of the spectrum, an alternative to adding a primary standard like tetramethylsilane (B1202638) (TMS). huji.ac.illibretexts.org For instance, the residual proton signal in toluene-d8 (B116792) (which would be toluene-d7) is found at δ = 7.09 ppm. washington.edu

Furthermore, in quantitative NMR (qNMR), a known amount of a stable reference compound can be added to a sample to determine the absolute concentration of the analyte. tum.de A deuterated solvent itself, or a deuterated compound like this compound added as a separate standard, can serve this purpose if its concentration is known precisely, allowing for the quantification of other species in the solution by comparing signal integrals. tum.de

Table 2: Illustrative ¹H NMR Chemical Shifts of Residual Protons in Common Deuterated Solvents

Solvent Formula Residual ¹H Signal (ppm)
Chloroform-d CDCl₃ 7.26
Acetone-d6 (CD₃)₂CO 2.05
Dimethyl Sulfoxide-d6 (CD₃)₂SO 2.50
Benzene-d6 C₆D₆ 7.16
Toluene-d8 C₆D₅CD₃ 2.09, 6.98, 7.00, 7.09
Deuterium Oxide D₂O ~4.79

Note: Values can vary slightly based on temperature, concentration, and pH. Data sourced from common reference tables. washington.edu

On-Line and In-Line Reaction Monitoring for Kinetic and Mechanistic Studies

On-line and in-line NMR spectroscopy has emerged as a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time. pharmtech.commagritek.comazom.commanufacturingchemist.com By circulating a reaction mixture from a reactor through an NMR spectrometer, chemists can gain deep insights into reaction kinetics, mechanisms, and pathways without altering the reaction conditions. wiley.comamericanpharmaceuticalreview.comrsc.org

The use of a deuterated solvent like this compound is highly advantageous for these studies. synmr.inirisotope.com By dissolving the reactants in a deuterated medium, the proton signals of the starting materials, products, and any transient species can be observed clearly without interference from the solvent. This allows for continuous and quantitative tracking of the reaction progress. numberanalytics.com Research on related deuterated compounds, such as 3-Bromotoluene-2,4,6-d3, confirms their use in studying reaction mechanisms and kinetics.

A primary application of on-line NMR monitoring is the precise determination of reaction completion. azom.com By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be integrated. numberanalytics.com This quantitative data allows for the calculation of the percentage conversion of the reaction over time. magritek.com This real-time feedback is invaluable for process optimization, helping to determine the ideal reaction time, prevent the formation of degradation products from overly long reaction times, and decide when to initiate workup procedures. abb.com

Table 3: Hypothetical Reaction Conversion Data from On-Line NMR Monitoring

Time (minutes) Integral of Reactant A Integral of Product B Conversion (%)
0 1.00 0.00 0
10 0.85 0.15 15
20 0.68 0.32 32
30 0.49 0.51 51
40 0.26 0.74 74
50 0.11 0.89 89
60 <0.05 >0.95 >95 (Endpoint)

A significant advantage of NMR over other monitoring techniques like chromatography is its ability to detect and structurally characterize short-lived reaction intermediates and unexpected by-products directly in the reaction mixture. numberanalytics.compharmtech.com These species may be unstable to isolation or chromatographic conditions. pharmtech.com In a deuterated solvent like this compound, the unique signals of these transient molecules can be identified, providing direct evidence for proposed reaction mechanisms. synmr.inwiley.com By quantifying the concentration of these intermediates and by-products over the course of the reaction, a comprehensive kinetic model can be constructed, leading to a deeper understanding of the reaction pathway. whiterose.ac.ukescholarship.org

Real-Time Determination of Reaction Endpoints and Conversion

Structural Elucidation of Labeled Products and Intermediates

The precise determination of molecular structure is a cornerstone of chemical research. Isotopic labeling is an indispensable tool for the structural elucidation of reaction products and transient intermediates, especially in complex reaction pathways. Using this compound as a starting material provides a clear and unambiguous marker that can be tracked throughout a chemical transformation, facilitating the identification of the final product's structure and the fleeting species that precede it. symeres.com

The primary analytical techniques for this purpose are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): The incorporation of seven deuterium atoms significantly increases the mass of the toluene (B28343) moiety compared to its natural isotopologue. When a reaction product is analyzed by MS, any fragment containing the deuterated core will exhibit a distinct mass-to-charge (m/z) ratio. This mass shift allows researchers to confirm that the product originated from the labeled starting material and helps in piecing together its molecular structure by identifying the specific parts of the molecule that retain the isotopic label.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atoms. In ¹H NMR spectroscopy, the substitution of hydrogen with deuterium results in the disappearance of signals from the labeled positions, simplifying complex spectra and aiding in signal assignment. Conversely, in ¹³C NMR, the carbon atoms bonded to deuterium show characteristic splitting patterns and shifts, providing definitive proof of the label's location within the molecule's carbon skeleton. uni-regensburg.de These methods are invaluable for distinguishing between potential isomers and confirming the regiochemistry of a reaction.

For instance, in a multi-step synthesis, if an unexpected rearrangement occurs, the final position of the deuterium atoms, as determined by NMR, can provide critical clues to the structure of the rearranged product and the mechanism of the rearrangement itself. symeres.comuni-regensburg.de

Table 2: Expected Spectroscopic Data for a Hypothetical Product from a Reaction Involving this compound

This table outlines the expected analytical data for a hypothetical Suzuki cross-coupling product, 2-methyl-d3-biphenyl-d4, formed from the reaction of this compound and phenylboronic acid.

Analytical TechniqueExpected Observation for Labeled ProductRationale for Structural Elucidation
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) peak at m/z = 175The mass is 7 units higher than unlabeled 2-methyl-biphenyl (m/z=168), confirming the incorporation of the complete C₇D₇ fragment.
¹H NMR Spectroscopy Absence of signals for the methyl group and its attached aromatic ring. Signals for the unsubstituted phenyl ring remain.Confirms that the C₇D₇ moiety is intact and allows for unambiguous assignment of the signals from the other parts of the molecule.
¹³C NMR Spectroscopy Signals for deuterated carbons appear as multiplets with reduced intensity due to C-D coupling.Provides definitive evidence for the specific carbon atoms where deuterium is located, confirming the overall structure and connectivity.

This table is illustrative and shows how the isotopic labels of this compound would be used to confirm the structure of a potential reaction product.

Research in Biological and Biochemical Systems

Isotopic Labeling for Metabolic Pathway Tracing

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and understanding the intricate network of biochemical reactions within an organism. By introducing a compound labeled with a stable isotope, such as deuterium (B1214612), into a biological system, researchers can track the incorporation of the isotope into various metabolites, providing insights into metabolic fluxes and pathway activities. symeres.comresearchgate.net

Metabolic flux analysis (MFA) is a methodology used to determine the rates of intracellular reactions. It relies on a stoichiometric model of metabolic pathways and mass balance equations around intracellular metabolites to estimate the flow of molecules through the network. Isotopic labeling with compounds like 2-Bromotoluene-d7 can provide crucial data for MFA by enabling the tracking of the labeled atoms through different biochemical transformations.

For instance, in studies of microbial metabolism, introducing a labeled substrate allows for the measurement of its conversion into various products and biomass components. This information helps in identifying key branch points in metabolic pathways, discovering alternative routes, and quantifying the impact of genetic or environmental changes on cellular metabolism. While direct studies using this compound for full metabolic flux maps are not extensively documented in the provided results, the principles of using deuterated compounds for such analyses are well-established. symeres.com The distinct mass of the deuterated compound allows for its differentiation from its non-labeled counterparts using techniques like mass spectrometry, enabling precise tracking of its metabolic fate. smolecule.com

Table 1: Key Concepts in Metabolic Flux Analysis (MFA)

ConceptDescriptionRelevance of Isotopic Labeling
Stoichiometric Model A mathematical representation of the network of biochemical reactions within a cell.Provides the framework for tracking the flow of labeled atoms.
Mass Balance The principle that the rate of formation of a metabolite must equal its rate of consumption at steady state.Isotopic labeling data helps to constrain the mass balance equations, leading to more accurate flux estimations.
Metabolic Flux The rate at which molecules are processed through a particular metabolic reaction or pathway.Directly quantified by measuring the incorporation of isotopic labels into downstream metabolites over time.
Isotopomer Analysis The analysis of the distribution of isotopes within a molecule.Provides detailed information about the specific pathways that have been active.

Isotopically labeled compounds like this compound are instrumental in investigating how organisms process structurally similar chemicals. smolecule.com By introducing the labeled compound into a biological system, scientists can monitor its absorption, distribution, metabolism, and excretion, and analyze the resulting metabolites. smolecule.com This approach is particularly valuable for understanding the metabolic pathways of xenobiotics, including pollutants and drug candidates. smolecule.com

For example, research on the microbial degradation of toluene (B28343) and its derivatives can utilize deuterated analogs to trace the breakdown process. tib.eu The position of the deuterium atoms on this compound (on both the aromatic ring and the methyl group) provides a comprehensive label to follow the entire molecule through various enzymatic reactions. By analyzing the isotopically labeled intermediates and final products, researchers can elucidate the specific catabolic pathways involved. smolecule.com

Table 2: Application of this compound in Studying Organismal Processing

Research AreaApplication of this compoundInsights Gained
Environmental Microbiology Tracing the biodegradation of brominated aromatic compounds in soil or water samples.Identification of microbial species capable of degradation and the specific enzymatic pathways involved.
Toxicology Studying the metabolic activation or detoxification of bromotoluene isomers in animal models.Understanding the formation of potentially toxic metabolites and the mechanisms of toxicity.
Drug Metabolism As a surrogate to study the metabolism of drug candidates containing a bromotoluene moiety.Predicting the metabolic fate of new drugs and identifying potential drug-drug interactions.

Tracking Metabolic Fluxes and Interactions in Biochemical Networks

Applications in Pharmacokinetic Studies

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Deuterated compounds, including this compound, play a significant role in these studies. symeres.comwikipedia.org The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. nih.gov This can result in a kinetic isotope effect, where the rate of bond cleavage is slower for the deuterated compound. wikipedia.org

The kinetic isotope effect is a key principle utilized in drug metabolism studies. wikipedia.org Because many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, replacing hydrogen with deuterium at a metabolic site can significantly slow down the rate of metabolism. nih.gov This leads to a longer half-life and reduced clearance of the deuterated drug. symeres.comwikipedia.org

By comparing the pharmacokinetic profiles of a deuterated drug candidate and its non-deuterated counterpart, researchers can gain valuable insights into the rate and sites of metabolism. While this compound itself is not a drug, its use as a labeled analog or a fragment in a larger drug molecule can help in these investigations.

Table 3: Impact of Deuteration on Pharmacokinetic Parameters

Pharmacokinetic ParameterEffect of DeuterationRationale
Metabolism Rate DecreasedStronger C-D bond leads to a slower rate of bond cleavage by metabolic enzymes (Kinetic Isotope Effect). wikipedia.orgnih.gov
Half-life (t½) IncreasedSlower metabolism results in the drug remaining in the body for a longer period. wikipedia.org
Clearance (CL) DecreasedReduced rate of elimination from the body due to slower metabolism.
Systemic Exposure (AUC) IncreasedThe total amount of drug in the bloodstream over time is higher due to slower clearance.

Deuterium-labeled compounds are essential tools for understanding the complete metabolic fate of drug candidates. symeres.com The stable isotopic label allows for the unequivocal identification of drug-related material in complex biological matrices like blood, urine, and feces. By using techniques such as mass spectrometry, researchers can differentiate between the administered drug and its metabolites from endogenous compounds. smolecule.com

Determination of Drug Metabolism Rates

Studies on Protein Turnover and Interactions Using Stable Isotopes

Stable isotope labeling is a fundamental technique for studying protein dynamics, including protein turnover (synthesis and degradation) and protein-protein interactions. liverpool.ac.uk While studies directly using this compound for this purpose are not specified, the broader application of stable isotopes, particularly deuterated amino acids, provides a clear framework for how such research is conducted. ckisotopes.comnih.gov

In these studies, organisms are typically fed a diet containing a stable isotope-labeled amino acid. nih.gov This labeled amino acid is then incorporated into newly synthesized proteins. By monitoring the rate of incorporation of the label into specific proteins over time using mass spectrometry, researchers can determine the rate of protein synthesis. ckisotopes.com Conversely, the rate of loss of the label from pre-labeled proteins provides a measure of the protein degradation rate. ckisotopes.com This approach, often referred to as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) in vitro or metabolic labeling in vivo, allows for the global analysis of proteome dynamics. liverpool.ac.uk

The ability to measure the turnover of individual proteins provides crucial insights into cellular regulation, as the abundance of many proteins is controlled by their rates of synthesis and degradation. liverpool.ac.uk This is particularly important for understanding how cells respond to environmental changes or disease states. e-acnm.org

Mechanistic Studies of Flavoenzymes and Related Biological Systems

Currently, there is no publicly available scientific literature detailing the use of this compound in mechanistic studies of flavoenzymes. Extensive searches of chemical and biological research databases have not yielded any studies that utilize this specific deuterated compound as a substrate, probe, or in any other capacity to investigate the mechanisms of flavin-dependent enzymes.

Flavoenzymes are a class of enzymes that utilize a flavin cofactor (FAD or FMN) and are crucial in a vast array of biochemical reactions, including oxidation-reduction, light-emitting, and DNA repair processes. chemrxiv.orgresearchgate.net The mechanisms of these enzymes are often investigated using kinetic isotope effects (KIEs), where an atom in the substrate is replaced by its heavier isotope, such as replacing hydrogen with deuterium. libretexts.orggmu.edubaranlab.org This substitution can alter the reaction rate if the bond to the isotope is broken or altered in the rate-determining step of the reaction, providing valuable insight into the transition state of the reaction. libretexts.orggmu.edubaranlab.org

While deuterated compounds are a cornerstone of mechanistic enzymology, the specific application of this compound in the context of flavoenzymes is not documented. Research on flavoenzyme mechanisms has employed various other deuterated molecules. For instance, studies on tryptophan 2-monooxygenase, a flavoenzyme, have utilized deuterated L-alanine to probe its oxidative mechanism through primary deuterium KIEs. nih.gov Similarly, the mechanisms of other flavoenzymes like D-amino acid oxidase have also been elucidated using deuterated substrates. nih.gov

The choice of a deuterated substrate for such studies is highly specific to the enzyme's natural substrate and the particular mechanistic question being addressed. The absence of research involving this compound suggests that it may not be a suitable substrate or probe for known flavoenzymes, or that such research has not been published in accessible forums. While 2-bromotoluene (B146081) itself has been noted to interact with other types of enzymes, such as cytochrome P450, this is distinct from the flavoenzyme family. biosynth.com

Therefore, a detailed discussion, including research findings and data tables, on the role of this compound in the mechanistic studies of flavoenzymes cannot be provided at this time due to the lack of primary research data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Vibrational Mode Assignments of Isotopologues

Quantum chemical calculations are instrumental in the precise assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. researchgate.net For isotopologues such as 2-Bromotoluene-d7, where deuterium (B1214612) atoms replace hydrogen atoms, the vibrational frequencies are altered due to the mass difference. Theoretical calculations can accurately predict these isotopic shifts, aiding in the definitive assignment of complex spectra.

Detailed research findings indicate that Density Functional Theory (DFT) methods, often using the B3LYP functional with a basis set like 6-31G(d,p), are highly effective for this purpose. researchgate.net The process involves optimizing the molecular geometry of this compound and then calculating its harmonic vibrational frequencies. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net

The potential energy distribution (PED) is also calculated to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.netresearchgate.net This is particularly useful for a molecule with low symmetry like 2-bromotoluene (B146081), where vibrations are often coupled. For the deuterated variant, these calculations can clearly distinguish between C-H and C-D stretching and bending modes, as well as vibrations involving the toluene (B28343) methyl group (CD3) and the carbon-bromine bond.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (Hypothetical Data)

This table is illustrative, demonstrating the typical correlation between theoretical and experimental data for vibrational analysis.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (FTIR/Raman) Potential Energy Distribution (PED) Contribution
Aromatic C-D Stretch 2285 2283 >90% C-D stretch
Methyl C-D₃ Asym. Stretch 2230 2228 >85% C-D stretch (methyl)
Methyl C-D₃ Sym. Stretch 2125 2124 >90% C-D stretch (methyl)
Aromatic Ring C-C Stretch 1580 1578 ~60% C-C stretch, ~20% C-D in-plane bend
Methyl C-D₃ Asym. Bend 1055 1052 >80% C-D bend (methyl)

Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of complex organic and organometallic reactions. mdpi.comnih.gov It provides detailed energy profiles and geometries for reactants, intermediates, transition states, and products, offering a deeper understanding of reaction pathways. mdpi.com

For catalytic transformations involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), DFT calculations are used to determine the activation energy barriers for each elementary step. pku.edu.cnrsc.org These steps typically include oxidative addition, transmetalation, and reductive elimination.

Table 2: Hypothetical DFT-Calculated Energy Barriers for a Suzuki Coupling Reaction of this compound

This table illustrates typical energy values obtained from DFT studies of catalytic cycles.

Elementary Step Reactant Complex Transition State (TS) Product Complex Activation Energy (ΔG‡, kcal/mol)
Oxidative Addition Pd(0)L₂ + Ar-Br [Ar-Pd(II)(Br)L₂]‡ Ar-Pd(II)(Br)L₂ 15.5
Transmetalation Ar-Pd(II)(Br)L₂ [Ar-Pd(II)(Ar')L₂]‡ Ar-Pd(II)(Ar')L₂ 18.2

Predictive Modeling for Deuterium Incorporation Regioselectivity

DFT is a powerful tool for predicting the regioselectivity of reactions, including the site of deuterium incorporation. hbni.ac.in In processes like metal-catalyzed C-H activation/deuteration, there are often multiple C-H (or C-D) bonds that could potentially react. mdpi.com

Computational modeling can predict the most likely site of deuteration by comparing the activation energies of the C-H bond cleavage steps at different positions on the this compound molecule. escholarship.org For example, a palladium catalyst might selectively activate a C-D bond at the ortho position to the bromine atom due to electronic effects or coordination assistance. DFT calculations can quantify the energy barriers for C-D activation at the ortho, meta, and para positions of the aromatic ring, as well as at the deuterated methyl group. The position with the lowest activation barrier corresponds to the kinetically favored product. mdpi.com

Table 3: Predictive Modeling of Regioselectivity for C-D Bond Activation

This table shows hypothetical relative activation energies for deuterium incorporation at different positions.

Position of C-D Activation Relative Activation Energy (ΔΔG‡, kcal/mol) Predicted Major Product
C3 (ortho to -CD₃, meta to -Br) +2.5 No
C4 (meta to both) +3.1 No
C5 (para to -CD₃, meta to -Br) +2.8 No
C6 (ortho to -Br) 0.0 Yes

Modeling Interactions with Brønsted and Lewis Acids

The interaction of this compound with acids is fundamental to many of its potential reactions. mdpi.com Computational modeling can provide detailed insights into the nature and strength of these interactions.

With Brønsted acids (proton donors), DFT can be used to calculate the proton affinity of the various basic sites within the molecule. meta-synthesis.com For this compound, potential sites for protonation include the lone pairs on the bromine atom and the π-system of the aromatic ring. By comparing the calculated energies of the different protonated forms (conjugate acids), the most stable structure and therefore the most likely site of protonation can be identified. mdpi.com

With Lewis acids (electron-pair acceptors), such as metal halides (e.g., AlCl₃) used as catalysts, DFT can model the formation of Lewis acid-base adducts. miami.edunih.gov Calculations can determine the binding energy, the geometry of the complex, and the extent of charge transfer from the bromotoluene to the Lewis acid. This modeling can reveal, for instance, whether the Lewis acid coordinates to the bromine atom or interacts with the aromatic π-cloud. These interactions polarize the molecule, activating it towards subsequent reactions, and understanding them is crucial for controlling reaction outcomes. miami.edu

Table 4: Calculated Interaction Energies with Acids (Hypothetical)

This table illustrates how computational chemistry can quantify the strength of acid-base interactions at different sites.

Interaction Type Site of Interaction Calculated Binding/Protonation Energy (kcal/mol)
Brønsted Acid (H⁺) Bromine Atom -175
Brønsted Acid (H⁺) Aromatic Ring (C4-position) -182
Lewis Acid (AlCl₃) Bromine Atom -25

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Diverse Deuteration Patterns

The synthesis of 2-Bromotoluene-d7 and other deuterated aromatic compounds is an area of active research, with a focus on creating more efficient and selective methods. Current approaches often involve hydrogen-deuterium exchange reactions, where hydrogen atoms are swapped for deuterium (B1214612) using a deuterium source like deuterium oxide (D2O). resolvemass.ca However, achieving specific deuteration patterns can be challenging.

Future research will likely explore novel catalytic systems to achieve more precise control over which hydrogen atoms are replaced. For instance, new metal-catalyzed methods are being developed to facilitate selective deuteration at positions that are difficult to access with traditional techniques. researchgate.netnih.gov This includes exploring transition metal catalysts that can direct C-H activation at specific sites on the aromatic ring. researchgate.net Researchers are also investigating metal-free approaches, such as using photoexcitation in deuterated solvents to achieve selective hydrogen isotope exchange. nih.gov

Another promising avenue is the use of deuterated building blocks in synthesis. google.com This involves starting with a smaller molecule that already contains deuterium and then building the desired 2-bromotoluene (B146081) structure. For example, a synthetic route could involve the use of deuterated toluene (B28343) as a starting material, which is then brominated. openmedscience.com The development of these new methods will not only make the synthesis of this compound more efficient but also open up possibilities for creating a wider variety of deuterated toluenes with different patterns of deuterium substitution.

Integration with Advanced Spectroscopic Techniques for Enhanced Resolution

The analysis of this compound and other deuterated compounds heavily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Future advancements in these techniques will lead to a more detailed understanding of the structure and behavior of these molecules.

High-resolution NMR spectroscopy is a powerful tool for determining the precise location of deuterium atoms within a molecule. measurlabs.com Advanced 2D NMR techniques can provide even more detailed structural information, which is especially useful for complex molecules. measurlabs.com The integration of computational methods with NMR is also becoming increasingly important for predicting and interpreting spectra. schrodinger.com

In mass spectrometry, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis. clearsynth.comaptochem.comscioninstruments.com They allow for more accurate and precise measurements by compensating for variations in sample preparation and analysis. clearsynth.comscioninstruments.com The development of higher-resolution mass spectrometers will further enhance the utility of deuterated standards, enabling the analysis of complex mixtures with greater sensitivity and specificity. texilajournal.com

Expansion of Applications in Complex Biological Matrices and In Vivo Studies

A significant area of future research for this compound lies in its expanded use as an internal standard and tracer in complex biological systems. The unique isotopic signature of deuterated compounds makes them ideal for tracking the fate of molecules in biological samples, such as blood, urine, and tissues. clearsynth.comtexilajournal.com

The use of deuterated internal standards is crucial for accurate quantification in bioanalysis, as they can correct for matrix effects that can interfere with measurements. clearsynth.comaptochem.com This is particularly important in fields like pharmaceutical research, where researchers need to measure drug metabolites in biological samples. clearsynth.com

Furthermore, there is growing interest in using deuterated compounds in in vivo studies to investigate metabolic pathways and cell dynamics. roehampton.ac.uknih.govfrontiersin.org While much of this research has focused on deuterated water, the principles can be extended to other deuterated molecules. These studies provide valuable insights into biological processes in living organisms. However, it is important to note that the use of deuterated compounds in humans requires careful consideration and regulatory oversight. roehampton.ac.uknih.govfrontiersin.org

Computational Design and Prediction of Deuterated Compound Reactivity

Computational chemistry is emerging as a powerful tool for understanding and predicting the properties and reactivity of deuterated compounds. By using quantum chemical methods, researchers can model the effects of deuterium substitution on molecular structure, vibrational frequencies, and reaction rates. ajchem-a.com

One of the key phenomena that can be studied computationally is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. unam.mx Deuterium substitution often leads to a slower reaction rate because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unam.mxnasa.gov Computational models can help predict the magnitude of the KIE for different reactions involving this compound, providing insights into reaction mechanisms. nih.govacs.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Bromotoluene-d7, and how should key spectral data be interpreted?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium incorporation and molecular structure. For example, the absence of proton signals in deuterated positions and coupling patterns in aromatic regions can validate isotopic purity. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) should confirm molecular weight (178.07 g/mol) and isotopic distribution. Cross-reference data with literature values for C7D7Br compounds to ensure consistency .

Q. How can researchers verify the isotopic purity of this compound during synthesis?

  • Methodological Answer : Employ quantitative ¹H NMR with an internal standard (e.g., maleic acid) to measure residual proton content. Isotopic purity ≥98 atom% D (as specified in reagent catalogs) can also be confirmed via high-resolution mass spectrometry (HRMS) to detect deviations in the deuterium-to-hydrogen ratio. Ensure synthetic protocols minimize isotopic scrambling by controlling reaction temperature and solvent choice (e.g., anhydrous conditions) .

Advanced Research Questions

Q. How can this compound be used as a deuterated tracer in kinetic isotope effect (KIE) studies, and what experimental design considerations are critical?

  • Methodological Answer : Incorporate this compound into reaction mechanisms to study C-D bond cleavage kinetics. Design experiments with parallel protonated (C7H7Br) and deuterated substrates under identical conditions. Use time-resolved techniques (e.g., stopped-flow spectroscopy) to monitor reaction intermediates. Normalize rate constants (kH/kD) to account for solvent and temperature effects. Address contradictions in KIE data by comparing computational models (DFT) with experimental results to identify hidden variables like tunneling effects .

Q. What strategies resolve contradictions in isotopic labeling data when using this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions may arise from unintended H/D exchange during catalysis. Use in situ NMR or IR spectroscopy to track deuterium migration in reaction mixtures. Optimize catalyst systems (e.g., Pd-based) to reduce isotopic scrambling by selecting ligands that stabilize transition states. Validate results with isotopic dilution experiments and mass-balance calculations. Report deviations in deuterium retention rates relative to theoretical predictions .

Q. How can synthetic routes for this compound be optimized to achieve >99% isotopic purity while minimizing side reactions?

  • Methodological Answer : Start with deuterated toluene (C7D8) and employ electrophilic bromination using Br2 in the presence of a Lewis acid (e.g., FeBr3). Monitor reaction progress via real-time GC-MS to terminate before over-bromination occurs. Purify via fractional distillation under reduced pressure, and validate purity using differential scanning calorimetry (DSC) to detect phase changes indicative of contaminants. Compare yields and purity metrics across multiple batches to refine protocols .

Methodological & Reproducibility Challenges

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

  • Methodological Answer : Standardize protocols using IUPAC guidelines for deuterated compounds. Document reaction conditions (e.g., stoichiometry, solvent purity, degassing methods) in supplemental materials. Share raw spectral data (NMR, MS) in open-access repositories. Conduct round-robin tests between labs to identify variability sources, such as instrument calibration differences or operator techniques .

Q. How should researchers design control experiments to distinguish isotopic effects of this compound from solvent or catalyst interactions?

  • Methodological Answer : Use isotopic scrambling controls (e.g., deuterated solvents like DMSO-d6) to isolate substrate-specific effects. Perform blank reactions without catalysts to rule out solvent-mediated H/D exchange. Compare results with protonated analogs under identical conditions. Employ multivariate analysis (e.g., ANOVA) to statistically isolate variables contributing to observed isotopic effects .

Literature & Data Management

Q. What databases and analytical tools are essential for conducting a systematic review of this compound applications in organic chemistry?

  • Methodological Answer : Use SciFinder and Reaxys to retrieve synthetic protocols and spectral data. Web of Science and PubMed Central can identify studies on deuterated aromatics. Employ cheminformatics tools (e.g., ChemDraw, MestReNova) to analyze structure-property relationships. Critically evaluate sources by prioritizing peer-reviewed journals and avoiding non-peer-reviewed vendor databases (e.g., BenchChem) .

Q. How can researchers address gaps in published data on the thermodynamic properties of this compound?

  • Methodological Answer : Conduct differential thermal analysis (DTA) to measure melting points and enthalpy changes. Compare results with computational predictions (e.g., COSMO-RS simulations). Publish negative results (e.g., failed crystallization attempts) to inform future studies. Collaborate with crystallography labs to resolve structural ambiguities .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromotoluene-d7
Reactant of Route 2
2-Bromotoluene-d7

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